(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
The primary target of (+)-SK&F 10047 hydrochloride is the σ1 receptor . This receptor is a subtype of the sigma receptor, which is a unique class of intracellular proteins that have been implicated in various biological functions, including modulation of neurotransmission and regulation of cellular differentiation .
Mode of Action
The compound (+)-SK&F 10047 hydrochloride acts as an agonist at the σ1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-SK&F 10047 hydrochloride binds to the σ1 receptor, activating it . This activation can lead to various changes within the cell, depending on the specific cellular context and the downstream signaling pathways involved .
Biochemical Pathways
It is known that the σ1 receptor, the primary target of this compound, is involved in various cellular processes, including calcium signaling and modulation of ion channels . Therefore, it is likely that the activation of the σ1 receptor by (+)-SK&F 10047 hydrochloride could influence these pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (+)-SK&F 10047 hydrochloride’s action are likely to be diverse, given the wide range of processes in which the σ1 receptor is involved. For instance, σ1 receptor agonists have been found to be behaviorally active in animal models of memory and stress . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of a compound and its ability to interact with its target . .
Preparation Methods
The synthesis of (+)-SK&F 10047 hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of chemical reactions, including cyclization and functional group modifications.
Introduction of the allyl group: An allyl group is introduced to the core structure through an alkylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity (+)-SK&F 10047 hydrochloride
Industrial production methods may involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
(+)-SK&F 10047 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(+)-SK&F 10047 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound to study sigma-1 receptor interactions and to develop new sigma-1 receptor ligands.
Biology: The compound is used to investigate the role of sigma-1 receptors in cellular processes such as ion channel regulation and signal transduction.
Medicine: Research on (+)-SK&F 10047 hydrochloride has provided insights into the potential therapeutic applications of sigma-1 receptor agonists in treating neurological disorders, pain, and addiction.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery .
Comparison with Similar Compounds
(+)-SK&F 10047 hydrochloride is unique among sigma-1 receptor agonists due to its specific binding affinity and selectivity. Similar compounds include:
Dextromethorphan: Another sigma-1 receptor agonist with additional NMDA receptor antagonist properties.
1,3-Di-o-tolyl-guanidine (DTG): A non-selective sigma receptor agonist that also interacts with sigma-2 receptors.
BD 1063: A sigma-1 receptor antagonist used to study the functional role of sigma-1 receptors
The uniqueness of (+)-SK&F 10047 hydrochloride lies in its high selectivity for sigma-1 receptors, making it a valuable tool for studying the specific functions of these receptors.
Properties
IUPAC Name |
(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMHFIGNYXMJV-UYBBCXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474678 |
Source
|
Record name | (+)-SK&F 10047 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133005-41-1 |
Source
|
Record name | (+)-SK&F 10047 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.